molecular formula C10H22O5Si B3042981 4-(Triethoxysilyl)butanoic acid CAS No. 68896-01-5

4-(Triethoxysilyl)butanoic acid

Cat. No.: B3042981
CAS No.: 68896-01-5
M. Wt: 250.36 g/mol
InChI Key: MLTLWTJERLVODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Triethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with triethoxysilane in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Triethoxysilyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Triethoxysilyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Triethoxysilyl)butanoic acid involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form stable, self-assembled monolayers on various surfaces, enabling the immobilization of biomolecules and other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Triethoxysilyl)butanoic acid is unique due to its carboxylic acid functionality, which allows for additional chemical modifications and interactions compared to other silane compounds. This makes it particularly valuable in applications requiring specific surface properties and functionalities .

Properties

IUPAC Name

4-triethoxysilylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTLWTJERLVODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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